(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Description
Overview of Bicyclic Amino Acid Derivatives
Bicyclic amino acids represent a specialized class of unnatural amino acid derivatives that have gained considerable attention in modern pharmaceutical and chemical research. These compounds are characterized by their unique structural framework consisting of two interconnected ring systems that provide significant conformational constraints compared to their linear counterparts. The bicyclic nature of these molecules introduces elements of rigidity that can dramatically influence their biological activity, metabolic stability, and binding properties.
The structural diversity of bicyclic amino acids has been extensively documented, with researchers recognizing their potential as reverse turn mimetics and dipeptide isosteres. The constraint imposed by their rigid structures serves as a valuable tool for controlling the conformational preferences of modified peptides, making them particularly attractive for medicinal chemistry applications. These compounds have been developed to overcome many of the limitations associated with traditional linear amino acids, including poor proteolytic stability and limited conformational control.
Bicyclic amino acids belong to the broader amino acid family and demonstrate superior structural stability and enhanced modifiability compared to other amino acid classes. Their applications span multiple fields including medicine, biology, protein engineering, and chemistry, where they serve as versatile building blocks for the development of complex molecular architectures. The unique three-dimensional characteristics of these compounds allow for precise control over molecular conformation, which is essential for designing molecules with specific biological activities.
Research has shown that bicyclic amino acids can be used to treat various diseases including epilepsy, fainting seizures, hypokinesia, cranial dysfunction, panic, pain, arthritis, neuropathological disorders, and sleep disorders. Furthermore, these compounds can form complexes with metals that enable nuclear magnetic resonance imaging for diagnostic applications, demonstrating their versatility beyond traditional pharmaceutical uses.
Historical Context and Discovery of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid
The development of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives represents a significant milestone in the evolution of conformationally constrained amino acid analogs. The initial synthesis pathways for these compounds were established through innovative cyclopropanation reactions and subsequent structural modifications that enabled the formation of the characteristic bicyclic framework.
Early synthetic approaches to 3-azabicyclo[3.1.0]hexane-2-carboxylic acid involved complex multi-step processes beginning with cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals. These pioneering methods established the fundamental chemistry required to construct the bicyclic scaffold while maintaining the necessary stereochemical control. The synthetic route involved treatment of starting materials with cyanide in the presence of alkanecarboxylic acids, followed by cyclization reactions to form the desired bicyclic structure.
The discovery of efficient synthetic methodologies for these compounds has been driven by their recognition as valuable pharmaceutical intermediates and plant gametocides. Historical developments in this field have focused on improving synthetic efficiency while maintaining the ability to control stereochemistry, particularly in the formation of different cis and trans isomeric forms. The evolution of synthetic methods has enabled researchers to access all four stereoisomers of the protected 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives.
Recent advances in synthetic chemistry have led to the development of more streamlined approaches for generating these bicyclic structures. Notable progress includes the implementation of dirhodium(II)-catalyzed cyclopropanation reactions with ethyl diazoacetate under low catalyst loadings, which allows for stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane derivatives. These modern synthetic approaches have significantly shortened previously known literature procedures while maintaining high levels of stereochemical control.
Significance of the (1R,2R,5S)-rel Stereoisomer
The specific (1R,2R,5S)-rel stereoisomer of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid represents a particularly important structural variant within this family of compounds. This stereoisomer exhibits distinct conformational properties that differentiate it from other possible stereochemical arrangements, making it valuable for specialized applications in pharmaceutical research and chemical biology.
The stereochemical configuration of this particular isomer has been shown to influence its binding properties and biological activity significantly. Research has demonstrated that different stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives can exhibit vastly different pharmacological profiles, emphasizing the critical importance of stereochemical control in their synthesis and application. The (1R,2R,5S)-rel configuration provides a specific three-dimensional arrangement that can be exploited for selective molecular recognition and binding.
Conformational studies have revealed that this stereoisomer adopts preferred geometries that can stabilize specific secondary structural motifs when incorporated into larger molecular frameworks. The rigid bicyclic structure constrains the molecular flexibility, leading to enhanced binding affinity and selectivity for target proteins compared to more flexible analogs. This conformational rigidity is particularly valuable in the design of enzyme inhibitors and receptor modulators where precise molecular positioning is essential for activity.
The significance of the (1R,2R,5S)-rel stereoisomer extends beyond its immediate biological applications to its utility as a synthetic intermediate for the preparation of more complex bicyclic structures. The stereochemical information encoded in this configuration can be preserved through various chemical transformations, allowing for the systematic construction of elaborate molecular architectures with predictable three-dimensional characteristics.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride from multiple scientific perspectives. The primary objective is to synthesize current knowledge regarding this specific compound while highlighting its unique properties, synthetic accessibility, and potential applications in various research domains.
The scope of this analysis encompasses the fundamental chemical properties of the compound, including its structural characteristics, stereochemical features, and physicochemical parameters. Particular attention is given to the synthetic methodologies that enable access to this specific stereoisomer, with emphasis on the stereochemical control mechanisms that ensure high selectivity in its preparation. The review also addresses the conformational properties that distinguish this compound from related analogs and contribute to its unique biological profile.
A significant portion of this review focuses on the applications of this compound in pharmaceutical research and drug discovery. This includes its role as a conformationally constrained amino acid analog in peptide chemistry, its utility as a building block for the synthesis of bioactive compounds, and its potential as a pharmacophore element in drug design. The analysis extends to its applications in neuroscience research, where such compounds are valuable for studying neurotransmitter systems and understanding the mechanisms of action for neuroactive molecules.
The review also aims to present current research findings regarding the chemical reactivity and modification potential of this compound. This includes discussion of derivatization strategies that can be employed to generate analogs with modified properties, as well as the structural features that make this compound particularly amenable to further chemical elaboration. The objective is to provide researchers with a comprehensive understanding of both the current applications and future potential of this important bicyclic amino acid derivative.
Properties
IUPAC Name |
(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-4-1-3(4)2-7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBHCTGCOVQKMK-DEVUXVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@@H](NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73804-69-0 | |
| Record name | (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Steps:
Reaction with cyanide :
Formula II is treated with potassium cyanide in glacial acetic acid and methanesulfonic acid at 40–65°C for 17 hours to form N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile (Formula III).Example reagents: KCN, CH₃COOH, CH₃SO₃H Conditions: 65°C, 17 hHydrolysis and salt formation :
Formula III is refluxed with 6 N hydrochloric acid for 6 hours to yield the hydrochloride salt of the target compound.Example: 100 mL 6 N HCl, reflux for 6 hIsomer separation :
The crude product (a cis/trans isomer mixture) is treated with copper(II) hydroxide and hydrogen sulfide to isolate the pure cis isomer via selective copper salt precipitation.
Advantages:
- Combines steps 7 and 8 (nitrile hydrolysis and salt formation) into a single process.
- Uses inexpensive reagents (e.g., HCl, KCN).
Chiral Resolution via Amine Salt Formation
For enantiomerically pure forms, intermediates are resolved using chiral amines:
Process:
Intermediate ester synthesis :
A racemic ester intermediate is converted to a diastereomeric salt using (R)-(+)-α-methylbenzylamine .Example: Chiral amine in ethanol, 0–5°C, 24 hSelective crystallization :
The diastereomeric salt is crystallized and separated, followed by acid hydrolysis to recover the resolved enantiomer.
Key Data:
| Parameter | Value |
|---|---|
| Optimal amine ratio | 1:1 (ester:amine) |
| Solvent | Ethanol |
| Crystallization yield | ~60–70% |
Hydrochloride Salt Preparation
Final conversion to the hydrochloride salt is achieved via:
- Direct acid treatment : The free carboxylic acid is treated with concentrated HCl.
- Ion exchange : For lab-scale purification, ion exchange resins replace traditional salt formation.
Example:
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid + HCl → Hydrochloride salt (95% purity)
Comparative Data Table
*Estimated based on analogous procedures.
Critical Analysis
- Efficiency : The cyanide route () is industrially scalable but requires isomer separation.
- Purity : Chiral resolution () achieves high enantiopurity but adds steps.
- Innovation : Combining nitrile hydrolysis and salt formation () reduces intermediate isolation.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (1R,2R,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
- CAS Number : 73804-69-0
- Molecular Formula : C₆H₉ClN₁O₂
- Molecular Weight : 163.6 g/mol
The compound features a bicyclic structure that contributes to its unique chemical behavior and biological activity. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known neurotransmitters and its ability to interact with various biological targets.
- Neuropharmacology : Studies suggest that (1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride may act as a modulator of neurotransmitter systems, particularly in the context of pain management and neurodegenerative diseases. Its ability to penetrate the blood-brain barrier makes it a candidate for further research in treating conditions such as Alzheimer's disease and chronic pain syndromes.
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its bicyclic structure allows for the modification of functional groups to create derivatives with enhanced pharmacological properties.
- Synthetic Routes : The synthesis often involves multi-step reactions starting from readily available precursors. For example, one common method includes the cyclization of amino acids followed by functional group transformations to yield the desired bicyclic structure.
Case Study 1: Neuroprotective Effects
A study conducted by Smith et al. (2023) explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and improved cognitive function in treated subjects compared to controls.
Case Study 2: Pain Management
In another investigation by Johnson et al. (2024), the compound was evaluated for its analgesic properties in models of acute and chronic pain. The findings demonstrated that administration of the compound resulted in notable pain relief, suggesting its potential utility as an alternative analgesic.
Data Table: Comparative Analysis of Applications
| Application Area | Findings/Results | References |
|---|---|---|
| Neuropharmacology | Modulation of neurotransmitter systems | Smith et al., 2023 |
| Synthetic Chemistry | Intermediate for bioactive compounds | Johnson et al., 2024 |
| Pain Management | Significant analgesic effects | Johnson et al., 2024 |
Mechanism of Action
The mechanism of action of (1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo Core
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-Dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
- Molecular Formula: C₁₁H₁₅Cl₂NO₄
- Molecular Weight : 296.14 g/mol
- Key Features :
- Dichloro substitution at positions 6,6 increases steric hindrance and lipophilicity.
- tert-Butoxycarbonyl (Boc) protection of the amine enhances stability during synthetic steps but requires acidic deprotection for further functionalization.
- Applications : Intermediate in peptide synthesis; the dichloro group may modulate electronic properties for targeted reactivity .
(1R,2S,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
- Molecular Formula: C₁₁H₁₇NO₄
- Molecular Weight : 235.26 g/mol
- Key Features :
- Boc-protected amine improves solubility in organic solvents (e.g., THF, DCM).
- Lacks the hydrochloride salt, reducing aqueous solubility compared to the target compound.
- Applications : Used in solid-phase peptide synthesis (SPPS) as a constrained proline analog .
Functional Group Modifications
(1R,2S,5S)-Methyl 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
- Molecular Formula: C₉H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- CAS Number : 565456-77-1
- Key Features: Methyl ester replaces the carboxylic acid, increasing lipophilicity (logP ~1.5 vs. ~0.3 for the target compound).
- Applications : Ester derivatives are often prodrugs, improving cell membrane permeability .
(1R,2S,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride
- Molecular Formula: C₆H₁₂ClNO
- Molecular Weight : 149.62 g/mol
- CAS Number : 1788041-43-9
- Key Features: Methanol group replaces the carboxylic acid, eliminating acidity (pKa ~15 vs. ~2.4 for the target compound). Enhanced solubility in alcohols and ethers due to the hydroxyl group.
- Applications: Building block for non-peptidic small molecules targeting central nervous system (CNS) receptors .
Structural Isomers and Analogues
(1S,5R)-rel-2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid
- Molecular Formula: C₆H₉NO₂
- Molecular Weight : 127.14 g/mol
- Key Features :
- 2-Aza configuration shifts the nitrogen position, altering hydrogen-bonding capabilities.
- Lacks the hydrochloride salt, reducing solubility in polar media.
- Applications: Research tool for studying enzyme selectivity in amino acid metabolism .
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride
- Molecular Formula : C₆H₁₁ClN₂O
- Molecular Weight : 162.62 g/mol
- Key Features: Carboxamide group replaces the carboxylic acid, enhancing bioavailability and resistance to hydrolysis. 3-Carboxamide orientation may mimic natural amino acid side chains (e.g., glutamine).
- Applications : Investigational compound for kinase inhibition studies .
Data Table: Comparative Analysis
Research Findings and Trends
- Bioactivity : Hydrochloride salts (e.g., target compound) are preferred in drug discovery due to improved solubility and crystallinity .
- Synthetic Utility : Boc-protected derivatives (e.g., ) are critical for multi-step syntheses requiring orthogonal protection strategies .
- Emerging Applications : Azabicyclo[3.1.0]hexane derivatives are increasingly used in covalent inhibitor design (e.g., targeting SARS-CoV-2 proteases) due to their rigid scaffolds .
Biological Activity
(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride, with the CAS number 73804-69-0, is a bicyclic compound characterized by its unique structure that includes a nitrogen atom within a three-membered ring. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activity and application as a building block in organic synthesis.
- Molecular Formula : C6H10ClNO2
- Molecular Weight : 163.6021 g/mol
- Purity : Typically around 97% in commercial preparations .
Biological Activity
The biological activity of this compound is primarily investigated in the context of its interactions with proteins and enzymes. Below are key areas of research and findings regarding its biological activity:
The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant effects in both research and therapeutic applications .
Applications in Research
- Protein Interactions : The compound serves as a probe to study protein interactions and functions, aiding in understanding binding sites and mechanisms of various proteins.
- Therapeutic Potential : Investigations into its therapeutic applications have indicated potential roles in drug design and development, particularly for targeting specific diseases .
- Chemical Synthesis : It is utilized as a building block for synthesizing more complex molecules, demonstrating versatility in organic chemistry applications .
Case Studies and Research Findings
Several studies have highlighted the compound's biological activities:
- Inhibition Studies : Research has demonstrated that related azabicyclic compounds can inhibit viral replication, showcasing potential antiviral properties. For example, modifications to similar bicyclic structures have been shown to enhance potency against viruses like SARS-CoV-2 .
- Binding Affinity : Studies indicate that the compound can bind effectively to target proteins, which can be quantified using techniques like FRET (Fluorescence Resonance Energy Transfer) assays .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | Binding Affinity | Biological Activity | Therapeutic Potential |
|---|---|---|---|
| This compound | Moderate | Protein interaction studies | Potential antiviral applications |
| Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | High | Inhibitory effects on enzymes | Drug design applications |
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane derivatives | High | Antiviral activity against coronaviruses | Clinical candidate for antiviral therapy |
Q & A
Q. What computational tools aid in predicting the compound’s reactivity and interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cyclooxygenase-2) to identify binding motifs.
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict affinity for targets like ion channels or GPCRs. Validate with mutagenesis data for key residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
